molecular formula C7H10BFN2O2 B14069389 (2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid

(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B14069389
M. Wt: 183.98 g/mol
InChI Key: AXLRBKYTBSJNKT-UHFFFAOYSA-N
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Description

(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with dimethylamino and fluorine groups. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-(dimethylamino)-5-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Aminated Pyridines: Formed through amination reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in organic synthesis.

    4-Fluorophenylboronic Acid: Similar in structure but lacks the dimethylamino group.

    2-(Dimethylamino)pyridine-4-boronic Acid: Similar but without the fluorine substitution.

Uniqueness

(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid is unique due to the combination of the dimethylamino and fluorine groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a versatile and valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C7H10BFN2O2

Molecular Weight

183.98 g/mol

IUPAC Name

[2-(dimethylamino)-5-fluoropyridin-4-yl]boronic acid

InChI

InChI=1S/C7H10BFN2O2/c1-11(2)7-3-5(8(12)13)6(9)4-10-7/h3-4,12-13H,1-2H3

InChI Key

AXLRBKYTBSJNKT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)N(C)C)(O)O

Origin of Product

United States

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